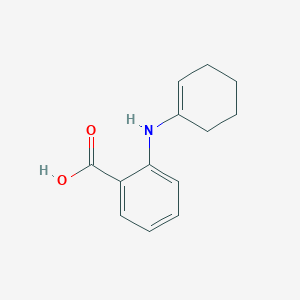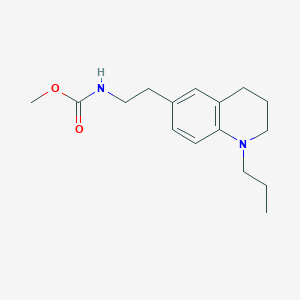![molecular formula C23H21N3OS B2650265 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide CAS No. 899960-97-5](/img/structure/B2650265.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide” is a complex compound that has been studied for its potential applications . It’s part of a class of compounds known as imidazoles, which are key components to functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of this compound involves the design of a therapeutic active Pd(II) complex with the new ligand in good yield . The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Molecular Structure Analysis
The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis
The in vitro antiproliferative effect of the ligand and Pd(II) complex were tested against various carcinoma cell lines . The metal complex exhibited excellent antiproliferative potency with a significant IC50 value .Physical And Chemical Properties Analysis
The structure of the ligand and its Pd(II) complex was characterized via various spectroscopy techniques, indicating its complex molecular structure .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of benzimidazole derivatives is in the field of corrosion inhibition. A study detailed the corrosion inhibiting properties of novel benzimidazole compounds for mild steel in HCl. These compounds demonstrated excellent anticorrosion capacity, with chloride substituted benzimidazole showing the highest performance. The study utilized gravimetric, electrochemical, and scanning electron microscopy (SEM) techniques, alongside computational methods, to elucidate the interaction between the inhibitors and the mild steel surface, revealing that these compounds act as mixed-type inhibitors and follow the Langmuir adsorption model (Chaouiki et al., 2020).
Antitumor Activity
Benzimidazole derivatives have also shown promise in the realm of antitumor research. A study on thiazolo[3,2-a]pyrimidine derivatives bearing a benzimidazole moiety revealed marked antitumor activity against several cancer cell lines, demonstrating their potential as anticancer compounds with inhibitory activities against Aurora A kinase and KSP (El‐All et al., 2015).
Material Science and Luminescence
In material science, benzimidazole derivatives exhibit aggregation-induced emission (AIE) properties, making them suitable for applications in optoelectronics and fluorescence sensing. A study on N-substituted tetraphenylethene-based benzimidazoles demonstrated their potential in creating materials with fast-recoverable mechanochromism and blue electroluminescence, highlighting their utility in the development of advanced optical materials and devices (Zhang et al., 2018).
Molecular Modeling and QSAR Studies
Benzimidazole derivatives have been the subject of quantitative structure–activity relationship (QSAR) and molecular modeling studies to predict their biological activity. For instance, novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides were synthesized and evaluated for their antitumor activity, with QSAR studies helping to understand their mechanism of action (Tomorowicz et al., 2020).
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c27-22(15-8-16-28-17-9-2-1-3-10-17)24-19-12-5-4-11-18(19)23-25-20-13-6-7-14-21(20)26-23/h1-7,9-14H,8,15-16H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALQNDNRNORFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2650182.png)
![4-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2650184.png)
![5,6-Dihydrobenzo[b][1]benzazepin-11-yl-(2-fluorophenyl)methanone](/img/structure/B2650185.png)
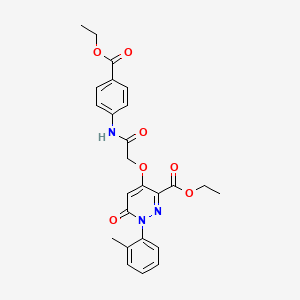
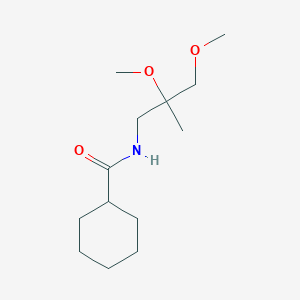
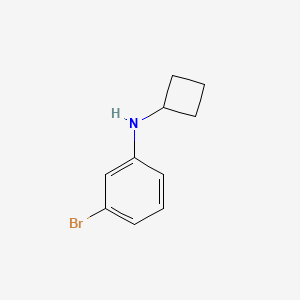
![(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2650190.png)
![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/no-structure.png)
![6-(Chloromethyl)benzo[d]oxazole](/img/structure/B2650194.png)
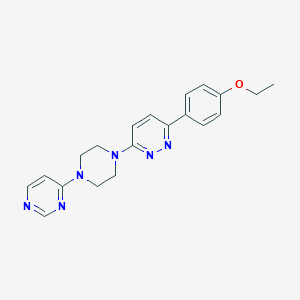
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2650196.png)
![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)
